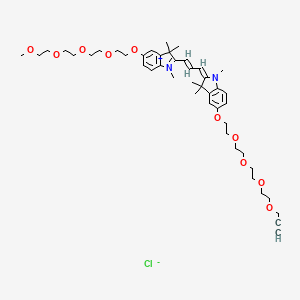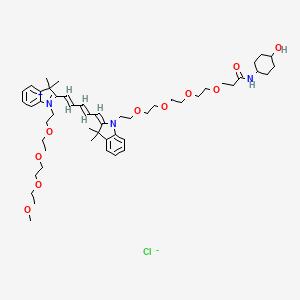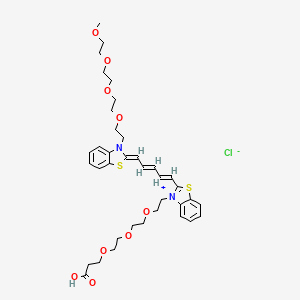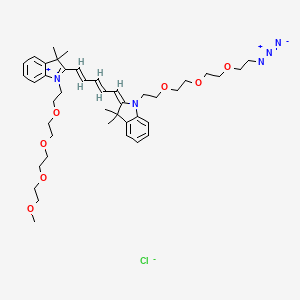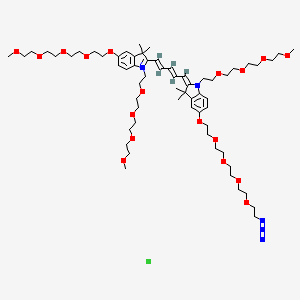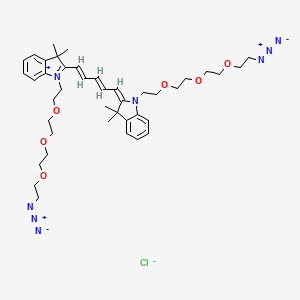
Palbociclib-Succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palbociclib-Succinic acid, also known as Palbociclib- Succinate or Palbociclib--hemisuccinic acid, is a Palbociclib- derivative with a succinic acid linker. The carboxy group of Palbociclib--Succinic acid, after activiating, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers.Palbociclib--Succinic acid is a useful agent to make Palbociclib--conjugate for drug delivery, nanodrug research. Palbociclib was approved on February 3, 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Wissenschaftliche Forschungsanwendungen
Co-Amorphous Palbociclib–Organic Acid Systems
A study by Zhang et al. (2019) in "RSC Advances" explored co-amorphous drug systems combining palbociclib with organic acids, including succinic acid. This formulation showed improved solubility, dissolution rate, and stability, with maintained biosafety and drug efficacy, offering a basis for clinical applications of palbociclib–succinic acid co-amorphous systems (Zhang et al., 2019).
Palbociclib's Mechanism of Action and Interaction
Llanos et al. (2019) in "Oncogene" reported that palbociclib concentrates in intracellular acidic vesicles. This lysosomal trapping contributes to its prolonged activity and interaction with other drugs, highlighting a novel aspect of palbociclib's functionality, potentially influencing its combination with other compounds, such as succinic acid (Llanos et al., 2019).
Palbociclib's Role in Cancer Treatment
The study "Palbociclib: First Global Approval" by Dhillon (2015) in "Drugs" detailed the approval of palbociclib as a CDK4/6 inhibitor for advanced breast cancer treatment. This milestone underscores its significance in oncological therapeutics, which may extend to its combination with succinic acid (Dhillon, 2015).
Palbociclib's Efficacy in Combination Therapies
Bollard et al. (2016) in "Gut" demonstrated palbociclib's potential in hepatocellular carcinoma treatment, especially in combination with other drugs. This suggests a potential for exploring combinations like palbociclib and succinic acid in various cancer types (Bollard et al., 2016).
Novel Cocrystals of Palbociclib
Duan et al. (2021) in "Pharmaceutics" explored cocrystals of palbociclib to enhance its solubility and bioavailability. This research into palbociclib's physical chemistry could be relevant for its combination with succinic acid, aiming at improved pharmacokinetics (Duan et al., 2021).
Palbociclib's Pharmacodynamics and Clinical Development
Clark et al. (2016) in "JAMA oncology" provided a comprehensive review of palbociclib's pharmacodynamics and clinical trials. Understanding its clinical development is crucial for potential applications in combination with succinic acid (Clark et al., 2016).
Palbociclib and Radiosensitivity in Cancer
Huang et al. (2018) in the "European journal of cancer" found that palbociclib enhances radiosensitivity in certain cancers. This aspect could inform research on palbociclib-succinic acid formulations in oncology (Huang et al., 2018).
Palbociclib's Impact on Proteasome Activity
Miettinen et al. (2017) in "The EMBO Journal" revealed palbociclib's effect on the 20S proteasome in breast cancer cells. This discovery could be significant for developing palbociclib-succinic acid combinations targeting proteasome activity (Miettinen et al., 2017).
Succinic Acid's Industrial Applications
Zeikus et al. (1999) in "Applied Microbiology and Biotechnology" detailed the industrial applications of succinic acid. Understanding its wide range of uses could provide insights into its potential synergies with palbociclib (Zeikus et al., 1999).
Eigenschaften
Produktname |
Palbociclib-Succinic acid |
|---|---|
Molekularformel |
C28H33N7O5 |
Molekulargewicht |
547.616 |
IUPAC-Name |
4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C28H33N7O5/c1-17-21-16-30-28(32-26(21)35(19-5-3-4-6-19)27(40)25(17)18(2)36)31-22-8-7-20(15-29-22)33-11-13-34(14-12-33)23(37)9-10-24(38)39/h7-8,15-16,19H,3-6,9-14H2,1-2H3,(H,38,39)(H,29,30,31,32) |
InChI-Schlüssel |
CRYHQIUZDOTVPQ-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(CCC(O)=O)=O)CC5)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Palbociclib-Succinic acid, Palbociclib-hemi Succinic acid; Palbociclib-Succinate, |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





